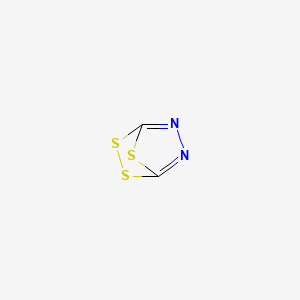
Vibralactone B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vibralactone B is a terpenoid compound that belongs to the vibralactone family. These compounds were first isolated from the Basidiomycete fungus Boreostereum vibrans in 2006 . This compound, along with other vibralactones, has attracted significant research interest due to its unique chemical structure and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Vibralactone B can be synthesized through various laboratory methods. One approach involves the use of 13C isotopologue profiling, quantitative nuclear magnetic resonance, and metabolic profiling techniques . The biosynthetic pathway for this compound involves the conversion of 4-hydroxybenzoate into prenylhydroquinone by an FAD-binding monooxygenase (VibMO1) . This pathway includes several interesting reactions, such as single oxygen expansion and intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound typically involves scale-up fermentation of the fungus Boreostereum vibrans. By optimizing the culture medium and fermentation conditions, researchers have been able to isolate various vibralactone derivatives, including this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Vibralactone B undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The compound’s unique β-lactone group makes it particularly reactive in these processes .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include NADPH, FAD, and various organic solvents. The conditions often involve specific temperature and pH settings to facilitate the desired reactions .
Major Products
The major products formed from the reactions of this compound include various vibralactone derivatives, such as vibralactamide A, vibralactone T, and 13-O-lactyl vibralactone .
Wissenschaftliche Forschungsanwendungen
Vibralactone B has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of vibralactone B involves its interaction with specific molecular targets and pathways. The compound inhibits pancreatic lipase by binding to the enzyme’s active site, thereby preventing the breakdown of dietary fats . This inhibition is facilitated by the unique β-lactone group of this compound, which forms a covalent bond with the enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vibralactone B is part of a family of related compounds, including vibralactone A, vibralactone C, vibralactone D, and vibralactone E . These compounds share similar structural features but differ in their specific functional groups and biological activities.
Uniqueness
What sets this compound apart from its counterparts is its unique β-lactone group and its potent inhibitory activity against pancreatic lipase . This makes it a valuable compound for both scientific research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(1S,2R,4R,6S)-4-(hydroxymethyl)-1-(3-methylbut-2-enyl)-3,7-dioxatricyclo[4.2.0.02,4]octan-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-7(2)3-4-12-8(15-10(12)14)5-11(6-13)9(12)16-11/h3,8-9,13H,4-6H2,1-2H3/t8-,9-,11+,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIVROLINHAPPT-XPXLGCRWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC12C(CC3(C1O3)CO)OC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@]12[C@H](C[C@]3([C@@H]1O3)CO)OC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
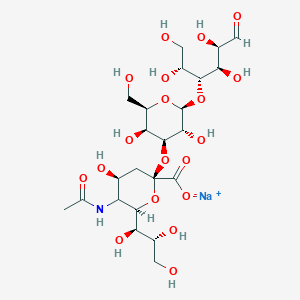
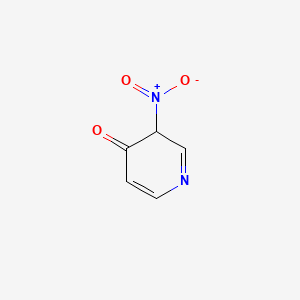
![2H-3,6-Methanofuro[2,3-C]pyridine](/img/structure/B593235.png)


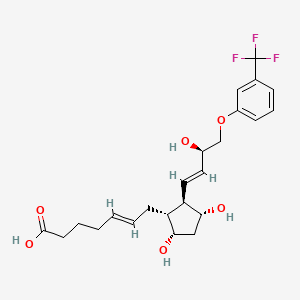
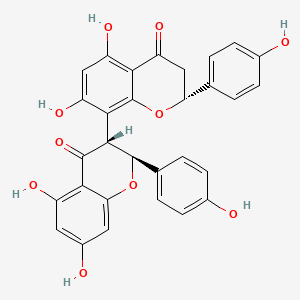
![6-[3-(3,4-Dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole](/img/structure/B593242.png)
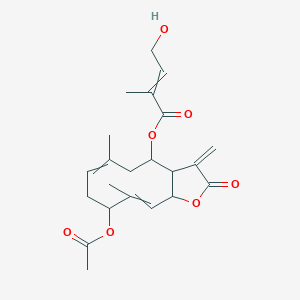

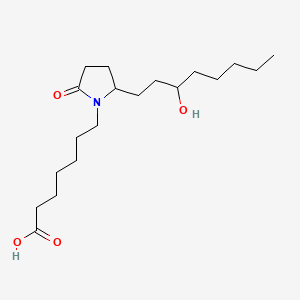
![2-Ethylnaphtho[1,2-d]thiazole](/img/structure/B593253.png)
